1-Benzyl-2-(chloromethyl)benzene

Description

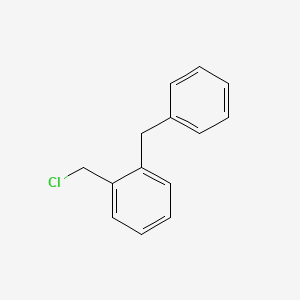

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPCDKGCUDQLTIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226073 | |

| Record name | 1-(Chloromethyl)-2-(phenylmethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7510-28-3 | |

| Record name | 1-(Chloromethyl)-2-(phenylmethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7510-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloromethyl)-2-(phenylmethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007510283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7510-28-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Chloromethyl)-2-(phenylmethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(chloromethyl)-2-(phenylmethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(CHLOROMETHYL)-2-(PHENYLMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49PL4DM3QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-2-(chloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 1-Benzyl-2-(chloromethyl)benzene (CAS RN: 7510-28-3). This versatile bifunctional organic compound, also known as 2-benzylbenzyl chloride, serves as a key intermediate in various synthetic applications, particularly in the development of novel pharmaceutical agents and complex molecular architectures. This document includes a compilation of its known physicochemical properties, detailed experimental protocols for its synthesis and subsequent reactions, and a discussion of its reactivity.

Chemical Properties and Data

This compound is a colorless to pale yellow liquid that is soluble in common organic solvents.[1] Its chemical structure features a benzene ring substituted with a benzyl group and a chloromethyl group in an ortho arrangement. This unique disposition of functional groups imparts a specific reactivity profile, primarily centered around the labile chlorine atom of the benzylic chloride moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Benzylbenzyl chloride | [1] |

| CAS Number | 7510-28-3 | [1] |

| Molecular Formula | C₁₄H₁₃Cl | [1] |

| Molecular Weight | 216.71 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 318.5 ± 11.0 °C at 760 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Solubility | Soluble in organic solvents | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the chlorination of its corresponding alcohol, 2-benzylbenzyl alcohol. Several methods are available for the chlorination of benzylic alcohols, with the choice of reagent often depending on the desired reaction conditions and substrate tolerance.

Protocol: Chlorination of 2-Benzylbenzyl Alcohol using Thionyl Chloride

This protocol describes a general method for the chlorination of a benzylic alcohol using thionyl chloride, a common and effective chlorinating agent.

Materials:

-

2-Benzylbenzyl alcohol

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Pyridine (optional, as a base)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-benzylbenzyl alcohol (1.0 eq.) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (1.1 - 1.5 eq.) to the stirred solution. A small amount of pyridine (catalytic or stoichiometric) can be added to neutralize the HCl generated during the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, saturated solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel if necessary.

dot

Caption: Synthetic workflow for this compound.

Reactivity: Nucleophilic Substitution

The primary site of reactivity in this compound is the chloromethyl group. The benzylic carbon is electrophilic and readily undergoes nucleophilic substitution reactions (Sₙ2 type), allowing for the introduction of a wide array of functional groups.

Protocol: Nucleophilic Substitution with a Generic Nucleophile (Nu⁻)

This protocol provides a general method for reacting this compound with a nucleophile.

Materials:

-

This compound

-

Nucleophile (e.g., sodium azide, potassium cyanide, an amine, a thiol, etc.) (1.1 - 1.5 eq.)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (optional, but recommended)

Procedure:

-

In a dry round-bottom flask, dissolve this compound (1.0 eq.) in the chosen anhydrous polar aprotic solvent.

-

Add the nucleophile to the stirred solution. If the nucleophile is a salt (e.g., NaN₃, KCN), it can be added directly. If it is a neutral species like an amine, a non-nucleophilic base (e.g., diisopropylethylamine) may be required to scavenge the HCl produced.

-

Heat the reaction mixture to a temperature appropriate for the specific nucleophile and substrate (typically between room temperature and 80 °C).

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The work-up procedure will vary depending on the nature of the nucleophile and solvent used. A typical work-up involves partitioning the reaction mixture between water and an organic solvent (e.g., ethyl acetate), separating the organic layer, washing with water and brine, drying over an anhydrous salt, and concentrating under reduced pressure.

-

The crude product is then purified by an appropriate method, such as column chromatography or recrystallization.

dot

References

1-Benzyl-2-(chloromethyl)benzene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data for 1-Benzyl-2-(chloromethyl)benzene, a chemical compound relevant to various research and development applications. The information is presented to be a readily accessible reference for laboratory and development settings.

Chemical Identity and Properties

This compound is an organic compound with the CAS Registry Number 7510-28-3.[1][2] It is also known by several synonyms, including [2-(chloromethyl)phenyl]phenylmethane and 2-benzylbenzyl chloride.[1][2]

The key quantitative data for this compound are summarized in the table below for ease of reference.

| Identifier | Value | Source |

| Molecular Formula | C₁₄H₁₃Cl | [1][2][3] |

| Molecular Weight | 216.70 g/mol | [2] |

| CAS Number | 7510-28-3 | [1][2] |

Further Information

While this document provides the fundamental molecular formula and weight, a comprehensive understanding for research and development purposes requires further detailed experimental data. This includes, but is not limited to, spectroscopic data (NMR, IR, Mass Spectrometry), solubility profiles, and toxicological information. For professionals in drug development, detailed experimental protocols for synthesis, purification, and analysis, as well as data on biological activity and signaling pathways, are critical.

Due to the nature of this response, in-depth experimental protocols and visual diagrams of signaling pathways or experimental workflows are not provided. Researchers are advised to consult peer-reviewed scientific literature and established chemical databases for detailed methodologies and further information.

References

Synthesis of 1-Benzyl-2-(chloromethyl)benzene from 2-Benzyltoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 1-benzyl-2-(chloromethyl)benzene, a potentially valuable bifunctional intermediate in organic synthesis. The described methodology is based on the well-established principles of free-radical halogenation, a cornerstone of synthetic chemistry for the functionalization of alkylaromatic compounds. This document outlines the reaction theory, detailed experimental protocols, expected quantitative data, and safety considerations for the selective chlorination of 2-benzyltoluene at the benzylic methyl group.

Introduction

This compound is an aromatic compound featuring two reactive sites: a benzylic methylene group and a chloromethyl group. This dual functionality makes it an attractive building block for the synthesis of more complex molecules, potentially serving as a precursor in the development of novel pharmaceutical agents and fine chemicals. The synthesis of this target molecule from the readily available starting material, 2-benzyltoluene, can be efficiently achieved through a selective free-radical chlorination of the methyl group. This process is favored at the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.

This guide will focus on the use of N-chlorosuccinimide (NCS) as the chlorinating agent, initiated by azobisisobutyronitrile (AIBN). This method is often preferred in laboratory settings over the use of gaseous chlorine or sulfuryl chloride due to its comparative safety and ease of handling.

Data Presentation

The following tables summarize the key physicochemical properties of the main compounds involved and the proposed reaction parameters for the synthesis.

Table 1: Physicochemical Properties of Key Compounds

| Property | 2-Benzyltoluene (Starting Material) | This compound (Product) |

| Molecular Formula | C₁₄H₁₄ | C₁₄H₁₃Cl |

| Molecular Weight | 182.26 g/mol | 216.71 g/mol |

| Appearance | Colorless liquid | Colorless to pale yellow oil/solid |

| Boiling Point | ~285 °C | Not well-documented; expected to be higher than starting material |

| CAS Number | 28994-41-4 | 7388-31-0 |

Table 2: Proposed Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Reactants | |

| 2-Benzyltoluene | 1.0 equiv. |

| N-Chlorosuccinimide (NCS) | 1.1 equiv. |

| Azobisisobutyronitrile (AIBN) | 0.05 equiv. (5 mol%) |

| Solvent | Carbon Tetrachloride (CCl₄) or Cyclohexane |

| Reaction Conditions | |

| Temperature | Reflux (approx. 77-81 °C) |

| Reaction Time | 4-6 hours (monitor by TLC/GC) |

| Product | |

| Product Name | This compound |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Expected Yield | 70-85% |

| Purification | Column Chromatography or Vacuum Distillation |

Experimental Protocol

This protocol details the free-radical chlorination of 2-benzyltoluene using N-chlorosuccinimide (NCS) and azobisisobutyronitrile (AIBN).

Materials:

-

2-Benzyltoluene (1.0 equiv.)

-

N-Chlorosuccinimide (NCS) (1.1 equiv.)

-

Azobisisobutyronitrile (AIBN) (0.05 equiv.)

-

Carbon Tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 2-benzyltoluene (1.0 equiv.) in anhydrous carbon tetrachloride.

-

Addition of Reagents: To the stirred solution, add N-chlorosuccinimide (1.1 equiv.) and azobisisobutyronitrile (AIBN) (0.05 equiv.).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) using a heating mantle. Maintain the reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the consumption of the starting material.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct. Wash the solid residue with a small amount of carbon tetrachloride.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, a colorless to pale yellow oil, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

-

Visualization of Workflow and Mechanism

Experimental Workflow:

Caption: Synthetic workflow for this compound.

Free-Radical Chlorination Mechanism:

Caption: Mechanism of free-radical side-chain chlorination.

Safety and Handling

-

N-Chlorosuccinimide (NCS): NCS is an oxidizing agent and an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

-

Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose exothermically upon heating. Store in a cool place away from heat sources.

-

Carbon Tetrachloride (CCl₄): CCl₄ is a toxic and carcinogenic solvent. It is also an ozone-depleting substance. If possible, substitute with a safer solvent like cyclohexane or benzene. All operations involving CCl₄ must be conducted in a certified chemical fume hood.

-

This compound: As a benzylic chloride, the product is expected to be a lachrymator and an irritant. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a fume hood.

Conclusion

The synthesis of this compound from 2-benzyltoluene via free-radical chlorination with NCS and AIBN is a feasible and efficient method based on well-established chemical principles. This guide provides a robust framework for its preparation in a laboratory setting. The resulting product holds potential as a versatile intermediate for further chemical transformations, particularly in the fields of medicinal chemistry and materials science. Adherence to the detailed protocol and safety precautions is essential for a successful and safe synthesis.

Spectroscopic Profile of 1-Benzyl-2-(chloromethyl)benzene: A Technical Guide

For Immediate Release

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-Benzyl-2-(chloromethyl)benzene. These predictions are derived from the analysis of structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Data

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (δ, ppm) | Assignment |

| ~7.15-7.40 (m, 9H) | Aromatic protons |

| ~4.60 (s, 2H) | -CH₂Cl |

| ~4.10 (s, 2H) | -CH₂-Ph |

Table 2: Predicted IR and MS Data

| Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |

| Wavenumber (cm⁻¹) | Assignment |

| ~3030-3080 | C-H stretch (aromatic) |

| ~2850-2960 | C-H stretch (aliphatic) |

| ~1600, ~1495, ~1450 | C=C stretch (aromatic) |

| ~1260 | C-H wag (-CH₂Cl) |

| ~690-770 | C-H bend (aromatic) |

| ~600-800 | C-Cl stretch |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data, based on standard laboratory practices for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz NMR spectrometer would be used for acquiring both ¹H and ¹³C NMR spectra.

-

¹H NMR Acquisition: The spectrum would be acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts would be referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

¹³C NMR Acquisition: The spectrum would be acquired using a proton-decoupled pulse sequence. Chemical shifts would be referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the neat sample would be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory would be used.

-

Data Acquisition: The spectrum would be recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal would be taken prior to the sample measurement.

Mass Spectrometry (MS)

-

Sample Introduction: The sample would be introduced via a Gas Chromatograph (GC) to ensure separation from any impurities.

-

Instrumentation: A GC-Mass Spectrometer (GC-MS) would be used.

-

Ionization: Electron Ionization (EI) at 70 eV would be employed.

-

Data Acquisition: The mass spectrum would be scanned over a mass-to-charge (m/z) range of approximately 50-500 amu.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Solubility and Stability of 1-Benzyl-2-(chloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known physicochemical properties, solubility, and stability of 1-Benzyl-2-(chloromethyl)benzene (CAS No. 7510-28-3). Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from structurally related analogues and general principles of organic chemistry to provide a thorough understanding of its characteristics. Detailed experimental protocols for determining solubility and stability are also presented, along with visualizations of potential degradation pathways to support research and development activities.

Introduction

This compound, also known as o-benzylbenzyl chloride, is an aromatic organic compound featuring a benzene ring substituted with a benzyl group and a chloromethyl group in an ortho arrangement.[1] This bifunctional structure, containing a reactive benzylic chloride moiety, makes it a potentially valuable intermediate in organic synthesis, particularly for the introduction of a 2-benzylbenzyl group in the development of novel chemical entities and pharmaceutical agents. Understanding its solubility and stability is critical for its effective use in synthesis, formulation, and storage.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | o-Benzylbenzyl chloride, [2-(chloromethyl)phenyl]phenylmethane | [2] |

| CAS Number | 7510-28-3 | [2] |

| Molecular Formula | C₁₄H₁₃Cl | [2] |

| Molecular Weight | 216.71 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 318.5 ± 11.0 °C at 760 mmHg |

Solubility

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The molecule is largely nonpolar due to the two aromatic rings. Benzyl chloride has low water solubility.[4] |

| Ethanol | Soluble | Expected to be soluble due to the organic nature of both the solute and the solvent. |

| Acetone | Soluble | A polar aprotic solvent that is a good solvent for many organic compounds. |

| Dichloromethane | Soluble | A common nonpolar organic solvent that should readily dissolve the compound. |

| Toluene | Soluble | The similar aromatic nature of the solute and solvent suggests high solubility. |

| Acetonitrile | Soluble | A polar aprotic solvent widely used in organic reactions. |

| Dimethylformamide (DMF) | Soluble | A common polar aprotic solvent for organic synthesis. |

| Dimethyl sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

Stability Profile

The stability of this compound is dictated by the reactivity of the benzylic chloride functional group. Generally, benzyl chlorides are reactive compounds susceptible to degradation under various conditions.

4.1. Hydrolysis

The primary degradation pathway for this compound in the presence of water is expected to be hydrolysis of the chloromethyl group to form 2-benzylbenzyl alcohol. This nucleophilic substitution reaction can proceed, and the rate is influenced by pH and temperature. The reaction is anticipated to be slow in neutral water but can be accelerated under basic conditions.[5][6]

4.2. Thermal Stability

Upon heating, benzyl chlorides can decompose. For this compound, thermal decomposition may lead to the formation of various products through radical mechanisms. At elevated temperatures, cleavage of the C-Cl bond is likely, which could be followed by a complex series of reactions. The pyrolysis of the benzyl radical, a related species, has been shown to produce a variety of smaller hydrocarbons and aromatic compounds.[7][8][9] On combustion, toxic and corrosive fumes, including hydrogen chloride, are expected to be produced.[5][6][10]

4.3. Photochemical Stability

Aromatic compounds containing a chloromethyl group can be susceptible to photodegradation. Exposure to UV light can induce cleavage of the C-Cl bond, leading to the formation of a benzylic radical.[11] This radical can then undergo various reactions, including dimerization, reaction with oxygen, or abstraction of hydrogen from the solvent. The VUV/UV photodegradation of benzyl chloride in humid air has been shown to lead to its efficient mineralization.[11]

Potential Degradation Pathways

Based on the known reactivity of benzyl chlorides, the following degradation pathways for this compound can be proposed.

Caption: Proposed Hydrolysis Pathway of this compound.

Caption: Proposed Photodegradation Pathway of this compound.

Experimental Protocols

The following are general experimental protocols that can be adapted to determine the solubility and stability of this compound.

6.1. Protocol for Determination of Solubility

This protocol describes a method for determining the solubility of this compound in various solvents using a standard analytical technique such as High-Performance Liquid Chromatography (HPLC).

Caption: Experimental Workflow for Solubility Determination.

Materials:

-

This compound

-

A range of analytical grade solvents

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Constant temperature bath or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Seal the vial and place it in a constant temperature bath. Stir the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, stop stirring and allow the suspension to settle.

-

Centrifuge the vial to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC.

-

Determine the concentration of this compound in the diluted sample by comparing its peak area to a pre-established calibration curve.

-

Calculate the original concentration in the saturated solution, which represents the solubility of the compound in that solvent at the given temperature.

6.2. Protocol for Stability Study (Hydrolysis)

This protocol outlines a method to assess the hydrolytic stability of this compound at different pH values.

References

- 1. CAS 7510-28-3: 1-(Chloromethyl)-2-(phenylmethyl)benzene [cymitquimica.com]

- 2. This compound | CAS 7510-28-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. clearsynth.com [clearsynth.com]

- 4. BENZYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. echemi.com [echemi.com]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. researchgate.net [researchgate.net]

- 8. Thermal Decomposition of Benzyl Radicals: Kinetics and Spectroscopy in a Shock Tube - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings (Journal Article) | OSTI.GOV [osti.gov]

- 10. nj.gov [nj.gov]

- 11. Efficient mineralization of gaseous benzyl chloride by VUV/UV photodegradation in humid air - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Reactions of 1-Benzyl-2-(chloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-2-(chloromethyl)benzene is a bifunctional aromatic compound of significant interest in synthetic organic chemistry. Its unique structure, featuring a reactive benzylic chloride and a strategically positioned benzyl group, makes it a valuable precursor for the synthesis of polycyclic aromatic systems and other complex molecular architectures. This technical guide provides a comprehensive overview of the core reactions involving this compound, with a focus on its synthesis, intramolecular cyclization via Friedel-Crafts alkylation, and intermolecular nucleophilic substitution pathways. Detailed experimental methodologies, quantitative data where available, and mechanistic diagrams are presented to facilitate its application in research and development.

Synthesis of this compound

The synthesis of this compound can be achieved through multiple routes, typically starting from 2-methylbiphenyl or via chloromethylation of diphenylmethane. A common and effective laboratory-scale approach involves the chlorination of 2-benzyltoluene.

Synthetic Workflow

The process begins with the benzylation of a suitable toluene derivative or the chloromethylation of a biphenyl precursor. A representative method is the radical chlorination of 2-benzyltoluene.

Commercial Availability and Synthetic Insights for 1-Benzyl-2-(chloromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of the chemical intermediate, 1-Benzyl-2-(chloromethyl)benzene (CAS Number: 7510-28-3). This compound is a useful building block in organic synthesis, particularly for the development of novel molecular scaffolds in pharmaceutical research.

Physicochemical Properties

This compound, also known as 2-benzylbenzyl chloride, possesses the molecular formula C₁₄H₁₃Cl and a molecular weight of approximately 216.71 g/mol .[1][2] It is characterized by a benzene ring substituted with a benzyl group and a chloromethyl group at the ortho positions. The presence of the reactive chloromethyl group makes it a valuable reagent for introducing the 2-benzylbenzyl moiety into various molecular structures.

Commercial Availability

This compound is commercially available from a range of chemical suppliers, typically with purities of 95% or higher. The compound is generally offered in quantities ranging from milligrams to grams, with some suppliers capable of providing larger, bulk quantities upon request. Pricing can vary significantly based on the supplier, purity, and quantity ordered. Below is a summary of representative commercial sources.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 95% | 250 mg, 1 g[2] |

| Key Organics | >97% | 1 g, 5 g[1] |

| Clearsynth | Purity by HPLC: 0.95 | Inquire for details[3] |

| BLD Pharm | Inquire for details | Inquire for details[4] |

| Cymit Química | 95%, 97% | 100 mg, 250 mg[5] |

| Chemos GmbH | 96% | 10 g |

| SynHet | 95% | Synthesis on demand[6] |

| Chemical Technology Co., LTD. | ≥99% | Inquire for details |

| Chemsrc | 97.0% | 100mg, 1g, 10g, 250mg[7] |

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a plausible and established method for its preparation is the Blanc chloromethylation of 2-benzyltoluene.[8][9] This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the aromatic ring of the starting material.

Proposed Experimental Protocol: Blanc Chloromethylation of 2-Benzyltoluene

Materials:

-

2-Benzyltoluene

-

Paraformaldehyde

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Hydrogen Chloride (HCl) gas

-

Anhydrous solvent (e.g., carbon tetrachloride or a non-reactive hydrocarbon)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis, including a three-necked flask, reflux condenser, gas inlet tube, and dropping funnel.

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube, a solution of 2-benzyltoluene in an anhydrous solvent is prepared.

-

Anhydrous zinc chloride, a Lewis acid catalyst, is added to the solution.[8][9]

-

The mixture is stirred, and paraformaldehyde is added in portions.

-

A steady stream of dry hydrogen chloride gas is bubbled through the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and washed with water to remove the zinc chloride catalyst and any remaining HCl.

-

The organic layer is then washed with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a final wash with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Logical Workflow for Synthesis

Caption: Proposed workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound serves as a versatile intermediate in organic synthesis. The chloromethyl group is a reactive handle that allows for the introduction of the 2-benzylbenzyl moiety into more complex molecules through nucleophilic substitution reactions. This makes it a valuable building block for creating libraries of compounds for drug discovery screening.

While specific examples of marketed drugs synthesized directly from this compound are not readily found in the public domain, its structural motif is of interest in medicinal chemistry. The related compound, 1-(benzyloxy)-2-(chloromethyl)benzene, is a known intermediate in the synthesis of pharmaceuticals like Nebivolol, a β-adrenergic receptor blocker.[10] This suggests that this compound could be utilized in the synthesis of analogues or novel compounds targeting similar biological pathways.

The primary utility of this compound lies in its role as a precursor to more complex molecular architectures. Researchers can employ it to synthesize a variety of derivatives for biological evaluation.

Potential Synthetic Transformations

The reactive chloromethyl group of this compound can undergo a variety of nucleophilic substitution reactions to introduce different functional groups, thereby enabling the synthesis of a diverse range of compounds.

Synthetic Utility of this compound

Caption: General scheme of nucleophilic substitution reactions with this compound.

At present, there is no specific signaling pathway that is directly and uniquely associated with this compound in the scientific literature. Its biological effects would be dependent on the final molecule it is incorporated into. As a reactive alkylating agent, it would likely exhibit non-specific biological activity if not used as an intermediate in a larger, more complex molecule designed for a specific biological target. Therefore, its role in influencing signaling pathways is indirect and contingent on the therapeutic target of the final drug product.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. US2859253A - Process for the continuous preparation of benzyl chloride - Google Patents [patents.google.com]

- 3. clearsynth.com [clearsynth.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of 2-Chloromethyl-5-alkyl-DMB , Hive Methods Discourse [chemistry.mdma.ch]

- 6. Benzene, (chloromethyl)- (Benzyl chloride) - Canada.ca [canada.ca]

- 7. This compound | CAS#:7510-28-3 | Chemsrc [chemsrc.com]

- 8. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

In-Depth Technical Guide: Safety and Handling of 1-Benzyl-2-(chloromethyl)benzene

Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive toxicological data is readily available for 1-Benzyl-2-(chloromethyl)benzene. The following information is compiled from data on structurally related compounds, including 1-(benzyloxy)-2-(chloromethyl)benzene, 1-chloro-2-(chloromethyl)benzene, and benzyl chloride. This guide is intended for use by qualified researchers and professionals and should be supplemented with a thorough risk assessment before handling this chemical.

Chemical Identification and Physicochemical Properties

This compound is an aromatic organic compound. Its structure features a benzene ring substituted with a benzyl group and a chloromethyl group in an ortho orientation. The presence of the reactive chloromethyl group makes it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 1-(Benzyloxy)-2-(chloromethyl)benzene | 1-Chloro-2-(chloromethyl)benzene | Benzyl Chloride |

| CAS Number | 7510-28-3[1] | 23915-08-4[2] | 611-19-8[3] | 100-44-7[4] |

| Molecular Formula | C₁₄H₁₃Cl[1][5] | C₁₄H₁₃ClO[2][6] | C₇H₆Cl₂[3] | C₇H₇Cl[4] |

| Molecular Weight | 216.70 g/mol [1] | 232.71 g/mol [2][6] | 161.03 g/mol [7] | 126.58 g/mol [4] |

| Appearance | Not specified; likely a liquid or low-melting solid | White to off-white crystalline powder[6] | Colorless liquid with a pungent odor[3] | Colorless liquid with an irritating odor[4] |

| Boiling Point | 318.5 ± 11.0 °C at 760 mmHg (calculated)[5] | Not specified | 213-214 °C[8] | 179 °C[4] |

| Density | 1.1 ± 0.1 g/cm³ (calculated)[5] | 1.18 g/cm³[6] | 1.270 g/cm³[8] | 1.100 g/cm³[4] |

| Solubility | Not specified; likely soluble in organic solvents | Slightly soluble in water; soluble in ethanol and acetone[6] | Very poorly soluble in water[3] | Slightly soluble in water[4] |

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, based on its structural similarity to benzyl chloride and other benzylic chlorides, it should be handled as a hazardous substance. The primary reactive center is the chloromethyl group, which can act as an alkylating agent.

Table 2: Extrapolated and Known GHS Hazard Classifications of Related Compounds

| Hazard Class | Hazard Statement (Extrapolated for this compound) | GHS Classification for 1-Chloro-2-(chloromethyl)benzene[3][9] | GHS Classification for Benzyl Chloride |

| Acute Toxicity, Oral | Harmful if swallowed | Acute Tox. 4 (H302) | Acute Tox. 4 (H302) |

| Acute Toxicity, Dermal | Toxic in contact with skin | Acute Tox. 4 (H312) | Not Classified |

| Acute Toxicity, Inhalation | Fatal if inhaled | Not Classified | Acute Tox. 2 (H330) |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | Skin Corr. 1B (H314) | Skin Irrit. 2 (H315) |

| Serious Eye Damage/Irritation | Causes serious eye damage | Eye Dam. 1 (H318) | Eye Dam. 1 (H318) |

| Skin Sensitization | May cause an allergic skin reaction | Skin Sens. 1 (H317) | Not Classified |

| Germ Cell Mutagenicity | Suspected of causing genetic defects | Not Classified | Muta. 1B (H340) |

| Carcinogenicity | May cause cancer | Not Classified | Carc. 1B (H350) |

| STOT - Single Exposure | May cause respiratory irritation | STOT SE 3 (H335) | STOT SE 3 (H335) |

| Aquatic Hazard | Very toxic to aquatic life with long lasting effects | Aquatic Acute 1 (H400), Aquatic Chronic 1 (H410) | Not Classified |

Safety and Handling Precautions

Due to the anticipated hazards, strict safety protocols should be followed when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes are required.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.[3]

Handling

-

Handle only in a chemical fume hood.[10]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Do not breathe vapors or mists.

-

Keep away from heat, sparks, and open flames.

-

Ground all equipment to prevent static discharge.

-

Wash hands thoroughly after handling.[10]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

-

Protect from moisture.[10]

-

Store away from incompatible materials such as strong oxidizing agents, bases, and metals.

First Aid Measures

In case of exposure, seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[10]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[10]

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the chlorination of 2-methyl-diphenylmethane. The following is a general experimental protocol adapted from procedures for similar compounds.[2][6]

Materials:

-

2-Methyl-diphenylmethane

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO) or other radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methyl-diphenylmethane in carbon tetrachloride.

-

Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation under reduced pressure to obtain this compound.

Caption: Proposed synthetic workflow for this compound.

Reactivity and Toxicological Profile

The primary site of reactivity in this compound is the chloromethyl group. The benzylic carbon is electrophilic and susceptible to nucleophilic substitution (SN1 and SN2) reactions.[6][12][13] This reactivity is also the likely source of its toxicity, as it can alkylate biological macromolecules such as DNA and proteins, potentially leading to mutagenicity and carcinogenicity.

Caption: Conceptual reactivity and toxicity pathway for this compound.

Disposal Considerations

Waste material should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not allow this chemical to enter the environment.[3]

References

- 1. 1-(Chloromethyl)-2-(phenylmethyl)benzene | C14H13Cl | CID 82021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE [chemicalsafety.ilo.org]

- 4. Benzyl Chloride | C6H5CH2Cl | CID 7503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:7510-28-3 | Chemsrc [chemsrc.com]

- 6. benchchem.com [benchchem.com]

- 7. Benzene, 1-chloro-2-(chloromethyl)- (CAS 611-19-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. quora.com [quora.com]

- 13. Why benzyl chloride is highly reactive in SN1 reaction in spite of primary alkyl halide ? - CHEMSOLVE.NET [chemizi.blogspot.com]

An In-depth Technical Guide to 1-Benzyl-2-(chloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-2-(chloromethyl)benzene, a versatile aromatic organic compound. This document details its chemical identity, physical and chemical properties, plausible synthetic routes with detailed experimental protocols, and its potential applications in organic synthesis, particularly in the context of pharmaceutical research and development.

Chemical Identity and Alternative Names

This compound is a disubstituted benzene derivative featuring both a benzyl and a chloromethyl group in an ortho orientation. This unique structural arrangement makes it a valuable intermediate for the synthesis of more complex molecules.

A comprehensive list of its alternative names and identifiers is provided in the table below for easy reference.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 7510-28-3 |

| Molecular Formula | C₁₄H₁₃Cl |

| Synonyms | [2-(chloromethyl)phenyl]phenylmethane |

| 2-benzyl-1-(chloromethyl)benzene | |

| 2-benzyl-α-chlorotoluene | |

| 1-(chloromethyl)-2-(phenylmethyl)benzene | |

| 1-(chloromethyl)-2-benzylbenzene |

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and available spectroscopic data for this compound. This information is crucial for its handling, characterization, and use in experimental settings.

| Property | Value |

| Molecular Weight | 216.71 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | 318.5 °C at 760 mmHg |

| Density | 1.1 g/cm³ |

| ¹H NMR (CDCl₃, predicted) | δ ~7.1-7.4 (m, 9H, Ar-H), 4.6 (s, 2H, -CH₂Cl), 4.1 (s, 2H, Ar-CH₂-Ph) |

| ¹³C NMR (CDCl₃, predicted) | δ ~141, 139, 136, 130, 129, 128.5, 128, 127, 126, 45 (-CH₂Cl), 39 (Ar-CH₂-Ph) |

| IR (predicted, cm⁻¹) | ~3030 (Ar C-H), ~2920 (C-H), ~1495, 1450 (Ar C=C), ~1260 (C-Cl) |

| Mass Spectrum (EI, predicted) | m/z 216 (M⁺), 181 ([M-Cl]⁺), 91 (tropylium ion) |

Synthesis of this compound: An Experimental Protocol

Reaction Scheme:

Reactivity of the Chloromethyl Group in 1-Benzyl-2-(chloromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical reactivity of the chloromethyl group in 1-benzyl-2-(chloromethyl)benzene. Due to a scarcity of direct experimental data for this specific molecule in publicly available literature, this document leverages established principles of physical organic chemistry and draws parallels with analogous ortho-substituted benzylic chlorides. The content herein offers a robust predictive framework for understanding and utilizing this compound in synthetic applications, particularly within the pharmaceutical and fine chemical industries. This guide covers the theoretical underpinnings of its reactivity, comparative data from related compounds, detailed experimental protocols for representative transformations, and visual diagrams of key chemical processes.

Introduction: The Benzylic Halide Moiety

The chloromethyl group in this compound is a primary benzylic halide. The reactivity of such moieties is significantly enhanced compared to their non-aromatic counterparts (e.g., alkyl chlorides) due to the proximity of the benzene ring. The adjacent π-system can stabilize both the transition state in bimolecular nucleophilic substitution (SN2) reactions and the carbocation intermediate in unimolecular (SN1) reactions.[1] Consequently, benzylic chlorides are versatile electrophiles for a wide range of nucleophiles.[2]

Primary benzylic halides typically favor the SN2 pathway, especially with strong nucleophiles in polar aprotic solvents. However, under conditions that promote carbocation formation (polar protic solvents, weak nucleophiles), an SN1 mechanism can become competitive.[3]

The Influence of the Ortho-Benzyl Substituent

The reactivity of the chloromethyl group in this compound is modulated by the presence of the ortho-benzyl substituent. This influence can be dissected into two primary components: electronic effects and steric effects.

2.1. Electronic Effects

The benzyl group is generally considered to be weakly electron-donating through an inductive effect. This can lead to a slight destabilization of the electron-rich transition state in an SN2 reaction. Conversely, in an SN1 mechanism, the electron-donating nature of the benzyl group would help to stabilize the resulting benzylic carbocation, thus accelerating the reaction rate.

2.2. Steric Hindrance

The bulky benzyl group at the ortho position is expected to exert significant steric hindrance around the chloromethyl reaction center. This steric congestion will likely impede the backside attack of a nucleophile, which is a requirement for the SN2 mechanism.[4] Consequently, the rate of SN2 reactions for this compound is anticipated to be slower than that of unsubstituted benzyl chloride. For ortho-substituted benzyl halides in general, a decrease in reactivity compared to their para-isomers is often observed, attributed to this steric hindrance.[4]

Comparative Reactivity Data

| Compound | Relative Reactivity (qualitative) | Notes |

| Benzyl Chloride | High | The baseline for primary benzylic halides.[5] |

| p-Methylbenzyl Chloride | Higher than benzyl chloride | The electron-donating methyl group accelerates the reaction.[5] |

| p-Nitrobenzyl Chloride | Lower than benzyl chloride | The electron-withdrawing nitro group decelerates the reaction.[5] |

| o-Nitrobenzyl Bromide | Lower than p-nitrobenzyl bromide | The ortho-nitro group provides steric hindrance, slowing the reaction.[4] |

| 2-Chlorobenzyl Chloride | Lower than benzyl chloride | The ortho-chloro substituent is electron-withdrawing and provides some steric bulk. |

Key Reactions and Experimental Protocols

The chloromethyl group of this compound is expected to undergo a variety of nucleophilic substitution reactions. Below are detailed protocols for some of the most common and synthetically useful transformations.

4.1. General Protocol for Nucleophilic Substitution (SN2)

This protocol describes a general procedure for the reaction of a benzylic chloride with a nucleophile, such as an amine, alkoxide, or cyanide.

Materials:

-

This compound

-

Nucleophile (e.g., sodium cyanide, sodium methoxide, diethylamine)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the nucleophile (1.2 equivalents) in the chosen anhydrous solvent.

-

To this solution, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

4.2. Synthesis of a Grignard Reagent

Benzylic chlorides can be used to prepare Grignard reagents, although care must be taken to avoid Wurtz coupling side reactions.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Inert gas (Nitrogen or Argon)

-

Oven-dried glassware

Procedure:

-

Place magnesium turnings (1.2 equivalents) in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine.

-

Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous diethyl ether to the flask.

-

If the reaction does not initiate (indicated by bubbling and disappearance of the iodine color), gently warm the flask.

-

Once the reaction has started, add the remaining solution of the benzyl chloride dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

The resulting Grignard reagent is ready for use in subsequent reactions.

Visualizing Reaction Pathways and Workflows

5.1. SN1 and SN2 Pathways for Benzylic Chlorides

Caption: Competing SN1 and SN2 mechanisms for benzylic chlorides.

5.2. General Experimental Workflow for Nucleophilic Substitution

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Benzyl-Substituted Chloromethylbenzenes in Modern Organic Synthesis: A Technical Guide

An In-depth Examination of 1-(Benzyloxy)-2-(chloromethyl)benzene and its Structural Isomer 1-Benzyl-2-(chloromethyl)benzene for Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the synthetic utility of benzyl-substituted chloromethylbenzenes, a class of organic compounds that serve as versatile intermediates in the construction of complex molecular architectures. A primary focus is placed on the widely utilized reagent, 1-(benzyloxy)-2-(chloromethyl)benzene , due to its significant role in pharmaceutical synthesis, alongside a comparative discussion of its lesser-documented structural isomer, This compound . This document provides a comprehensive overview of their chemical properties, synthesis, reactivity, and applications, supported by detailed experimental protocols and visual workflows to aid in practical laboratory applications.

Distinguishing Between Isomers: A Note on Nomenclature

It is crucial to differentiate between two structurally distinct isomers that are often colloquially conflated:

-

1-(Benzyloxy)-2-(chloromethyl)benzene (CAS No: 4406-36-4): In this molecule, a benzyl group is connected to the benzene ring via an ether linkage. This compound is extensively documented and widely used in organic synthesis.

-

This compound (CAS No: 7510-28-3): Here, the benzyl group is directly bonded to the benzene ring through a carbon-carbon bond. Detailed information on the synthesis and reactivity of this specific isomer is notably scarce in peer-reviewed literature, suggesting it is less commonly employed in synthetic chemistry compared to its benzyloxy counterpart.

This guide will primarily focus on the well-characterized and synthetically valuable 1-(benzyloxy)-2-(chloromethyl)benzene , while also providing insights into the potential synthetic pathways and reactivity of This compound based on general principles of organic chemistry.

1-(Benzyloxy)-2-(chloromethyl)benzene: A Versatile Synthetic Building Block

1-(Benzyloxy)-2-(chloromethyl)benzene is an aromatic organic compound that serves as a crucial intermediate in a variety of synthetic applications.[1] Its utility stems from the presence of two key functional groups: a reactive chloromethyl moiety and a stable benzyl ether, which can act as a protecting group for a phenol.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 1-(benzyloxy)-2-(chloromethyl)benzene is presented in the table below.

| Property | Value |

| IUPAC Name | 1-(Benzyloxy)-2-(chloromethyl)benzene |

| Synonyms | 2-Benzyloxybenzyl chloride |

| CAS Number | 4406-36-4 |

| Molecular Formula | C₁₄H₁₃ClO |

| Molecular Weight | 232.71 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 48-50 °C |

| Solubility | Slightly soluble in water; Soluble in ethanol, acetone |

Synthesis of 1-(Benzyloxy)-2-(chloromethyl)benzene

The synthesis of 1-(benzyloxy)-2-(chloromethyl)benzene is typically achieved through a two-step process starting from readily available 2-methylphenol (o-cresol).[1] The general workflow involves the benzylation of the phenolic hydroxyl group, followed by the chlorination of the methyl group.[1]

Step 1: Synthesis of 2-(Benzyloxy)toluene [1]

-

To a solution of 2-methylphenol (1.0 eq.) in dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 20 minutes.

-

Add benzyl bromide (1.1 eq.) dropwise to the suspension.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(benzyloxy)toluene.

Step 2: Synthesis of 1-(Benzyloxy)-2-(chloromethyl)benzene [1]

-

Dissolve the 2-(benzyloxy)toluene (1.0 eq.) from Step 1 in carbon tetrachloride (CCl₄).

-

Add N-Chlorosuccinimide (NCS, 1.1 eq.) and a catalytic amount of a radical initiator, such as benzoyl peroxide.

-

Reflux the mixture under an inert atmosphere, with irradiation from a UV lamp or gentle heating, until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

-

The resulting crude product can be purified by recrystallization or column chromatography.

Reactivity and Applications

The primary site of reactivity in 1-(benzyloxy)-2-(chloromethyl)benzene is the chloromethyl group. The carbon-chlorine bond is polarized, making the benzylic carbon electrophilic and highly susceptible to nucleophilic substitution reactions (Sₙ2 type). This reactivity allows for the facile introduction of a wide range of functional groups.[1]

-

Dissolve 1-(benzyloxy)-2-(chloromethyl)benzene (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).

-

Add the desired nucleophile (e.g., sodium azide, potassium cyanide, or a primary/secondary amine; 1.2 eq.). If the nucleophile is neutral (like an amine), a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq.) may be required.

-

Stir the reaction mixture at a temperature ranging from room temperature to 60 °C, depending on the nucleophile's reactivity.

-

Monitor the reaction by TLC.

-

Upon completion, perform an aqueous workup by diluting the reaction mixture with water and extracting with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.

-

Concentrate the solution under reduced pressure and purify the product by column chromatography or recrystallization.

Application in Pharmaceutical Synthesis: The Case of Nebivolol

A prominent application of 1-(benzyloxy)-2-(chloromethyl)benzene is in the synthesis of Nebivolol, a highly selective β1-adrenergic receptor blocker used for the treatment of hypertension.[2] In the synthesis of Nebivolol, a derivative of 1-(benzyloxy)-2-(chloromethyl)benzene is used to alkylate a key amine intermediate. The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which is deprotected in a later synthetic step.[2]

Nebivolol's mechanism of action is twofold: it is a selective beta-1 adrenergic receptor blocker and it enhances the release of nitric oxide (NO). The enhanced NO release leads to vasodilation, which contributes to its antihypertensive effects. Nebivolol stimulates endothelial NO synthase (eNOS), increasing NO production.

This compound: An Exploration of a Lesser-Known Isomer

As previously mentioned, detailed experimental information on this compound is limited in the scientific literature. However, its synthesis and reactivity can be predicted based on established organic chemistry principles.

Potential Synthetic Routes

Two plausible synthetic routes for this compound are:

-

Chloromethylation of 2-Methylbiphenyl: This would involve a Blanc-type chloromethylation reaction, using formaldehyde and hydrogen chloride with a Lewis acid catalyst.

-

Radical Chlorination of 2-Benzyltoluene: This would be analogous to the second step in the synthesis of its benzyloxy isomer, involving the reaction of 2-benzyltoluene with a chlorinating agent like NCS and a radical initiator.

References

Methodological & Application

Application Note: Protocol for Nucleophilic Substitution with 1-Benzyl-2-(chloromethyl)benzene

An application note on the protocol for nucleophilic substitution with 1-benzyl-2-(chloromethyl)benzene is provided below. It is tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile bifunctional electrophile that can be used in a variety of nucleophilic substitution reactions. The presence of two reactive sites, a benzylic chloride and a diphenylmethane moiety, makes it a valuable building block for the synthesis of complex organic molecules, including those with potential applications in drug discovery and materials science. This document provides a detailed protocol for performing nucleophilic substitution reactions with this compound, along with representative data and visualizations to guide the experimental setup.

Reaction Principle

The core of this protocol is a nucleophilic substitution reaction, where a nucleophile (Nu⁻) displaces the chloride ion from the benzylic position of this compound. The reaction proceeds via an SN2 or SN1 mechanism, depending on the reaction conditions and the nature of the nucleophile. The general reaction scheme is depicted below:

The choice of nucleophile, solvent, temperature, and reaction time can significantly influence the reaction's outcome and yield.

Experimental Protocols

The following are generalized protocols for nucleophilic substitution reactions with this compound using different classes of nucleophiles.

Protocol 1: Amination with a Primary or Secondary Amine

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Reagent Addition: Add the amine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Ether Synthesis with an Alkoxide

-

Alkoxide Preparation: In a separate flask, prepare the sodium or potassium alkoxide by reacting the corresponding alcohol with a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent like tetrahydrofuran (THF) or DMF.

-

Reaction Setup: Add the solution of this compound (1.0 eq) dropwise to the freshly prepared alkoxide solution at 0 °C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

-

Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify the product by column chromatography.

Protocol 3: Cyanation with Sodium or Potassium Cyanide

-

Reaction Setup: In a well-ventilated fume hood, dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or DMF.

-

Reagent Addition: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.5 eq) to the solution. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial.

-

Reaction Conditions: Heat the reaction mixture to 60-90 °C and monitor its progress by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the product with an organic solvent, wash thoroughly with water and brine, dry, and concentrate. Purify the crude product by column chromatography. Caution: Cyanide salts are highly toxic. Handle with extreme care and follow all safety precautions.

Data Presentation

The following table summarizes representative yields and reaction conditions for the nucleophilic substitution on this compound with various nucleophiles.

| Nucleophile | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Morpholine | 4-((2-benzylphenyl)methyl)morpholine | Acetonitrile | 60 | 6 | 92 |

| Sodium methoxide | 1-benzyl-2-(methoxymethyl)benzene | THF | 25 | 4 | 88 |

| Sodium cyanide | 2-(2-benzylphenyl)acetonitrile | DMSO | 80 | 8 | 85 |

| Sodium azide | 1-(azidomethyl)-2-benzylbenzene | DMF | 50 | 12 | 95 |

| Sodium thiophenoxide | Benzyl(2-benzylphenyl)sulfane | Ethanol | 70 | 5 | 90 |

Visualizations

The following diagrams illustrate the reaction mechanism, experimental workflow, and the influence of different nucleophiles.

Caption: SN2 reaction mechanism for nucleophilic substitution.

Caption: General experimental workflow for nucleophilic substitution.

Caption: Influence of nucleophile strength on reaction outcome.

Conclusion

This compound is a valuable substrate for a wide range of nucleophilic substitution reactions, enabling the synthesis of diverse molecular architectures. The protocols and data presented herein provide a solid foundation for researchers to explore the chemistry of this compound and develop novel molecules with potential applications in various fields, including medicinal chemistry and materials science. Careful consideration of the nucleophile, solvent, and temperature is crucial for achieving high yields and purity.

Application Notes and Protocols for the Williamson Ether Synthesis Using 1-Benzyl-2-(chloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers.[1][2] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[2] 1-Benzyl-2-(chloromethyl)benzene, also known as α,α'-dichloro-o-xylene, is a benzylic dihalide that presents unique opportunities for the synthesis of a variety of ether derivatives. Its two reactive chloromethyl groups can be functionalized to introduce two separate ether linkages, making it a valuable building block in the synthesis of more complex molecules, including macrocycles and compounds with potential pharmacological activity.[3][4]

These application notes provide a detailed overview of the use of this compound in the Williamson ether synthesis, including protocols for both intermolecular and intramolecular reactions, a summary of expected outcomes, and potential applications of the resulting ether products.

Principle of the Reaction

The Williamson ether synthesis with this compound follows a typical SN2 pathway. The reaction is initiated by the deprotonation of an alcohol or phenol using a suitable base to form a highly nucleophilic alkoxide or phenoxide. This nucleophile then attacks one of the electrophilic benzylic carbons of this compound, displacing the chloride leaving group and forming a new carbon-oxygen bond. Given the presence of two chloromethyl groups, the reaction can proceed in a stepwise manner, allowing for the synthesis of both mono- and di-substituted ethers. Furthermore, the two reactive sites can participate in intramolecular reactions to form cyclic ethers.

Applications of Ethers Derived from this compound

Ethers are a class of organic compounds with wide-ranging applications in various fields, including pharmaceuticals, materials science, and perfumery. The ethers synthesized from this compound are of particular interest due to the incorporation of the o-xylylene moiety.

-

Pharmaceutical and Medicinal Chemistry: Benzyl ether derivatives have been investigated for their potential as potent and orally active S1P₁ receptor agonists, which have applications in immunosuppressive therapies.[5] The o-xylylene scaffold can be used to synthesize conformationally constrained analogues of biologically active molecules, potentially leading to enhanced potency and selectivity.

-

Macrocycle Synthesis: The two reactive sites of this compound make it an ideal building block for the synthesis of macrocyclic ethers.[4] These macrocycles can act as host molecules for specific guests, finding applications in sensing, catalysis, and drug delivery.

-

Protecting Group Chemistry: The o-xylylene group, introduced via reaction with a diol, can serve as a protecting group for 1,2-diols in carbohydrate chemistry.[3] This protecting group is stable under various reaction conditions and can be selectively removed.

-

Materials Science: Dibenzyl ether and its derivatives are utilized as plasticizers for polymers like nitrocellulose and synthetic rubber.[6] Ethers derived from this compound can be explored for the development of novel polymers and materials with specific properties.

-

Perfumery and Flavors: Dibenzyl ether is used as a solvent and a flavoring agent in the food and fragrance industries.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Intermolecular Williamson Ether Synthesis

This protocol describes the synthesis of a mono- or di-ether from an alcohol or phenol and this compound.

Materials:

-

This compound

-

Alcohol or Phenol

-

Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH))

-

Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile)

-

Phase Transfer Catalyst (optional, e.g., Tetrabutylammonium bromide (TBAB))

-

Quenching solution (e.g., water, saturated ammonium chloride solution)

-

Extraction solvent (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

-

Alkoxide/Phenoxide Formation:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol or phenol (1.0 eq.) in the chosen anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add the base (1.1 eq. for mono-ether, 2.2 eq. for di-ether). For NaH, the reaction will evolve hydrogen gas. For K₂CO₃ or NaOH, vigorous stirring is required.

-

Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide/phenoxide.

-

-

Ether Formation:

-

Dissolve this compound (1.0 eq. for di-ether, excess for mono-ether) in the anhydrous solvent.

-

Slowly add the solution of this compound to the alkoxide/phenoxide solution at room temperature.

-

If using a phase transfer catalyst with an aqueous base, add the catalyst (typically 1-5 mol%) to the reaction mixture.

-